2-[(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
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Description
2-[(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a useful research compound. Its molecular formula is C17H12ClNO4S2 and its molecular weight is 393.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.9896279 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as “F3210-0042”, has been found to interact with several targets. The primary targets include Lethal factor (Bacillus anthracis) , Botulinum neurotoxin type A2 (Clostridium botulinum) , and Low molecular weight phosphotyrosine protein phosphatase (Homo sapiens) . These targets play crucial roles in various biological processes, including bacterial virulence, neurotoxicity, and cellular signal transduction, respectively.
Mode of Action
For instance, it inhibits the activity of the lethal factor of Bacillus anthracis, a key virulence factor of this bacterium . It also inhibits the activity of Botulinum neurotoxin type A2, a potent neurotoxin . Furthermore, it inhibits the activity of human low molecular weight phosphotyrosine protein phosphatase, a key enzyme in cellular signal transduction .
Pharmacokinetics
It is known that the compound is a solid at room temperature . More research is needed to fully understand its absorption, distribution, metabolism, and excretion properties.
Result of Action
The molecular and cellular effects of F3210-0042’s action are largely dependent on its targets. By inhibiting its targets, it can potentially affect bacterial virulence, neurotoxicity, and cellular signal transduction . .
Properties
IUPAC Name |
2-[(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4S2/c1-9(16(21)22)19-15(20)14(25-17(19)24)8-12-6-7-13(23-12)10-2-4-11(18)5-3-10/h2-9H,1H3,(H,21,22)/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYGXGVVUGCSCY-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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